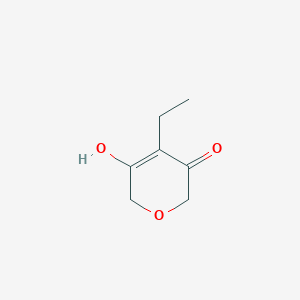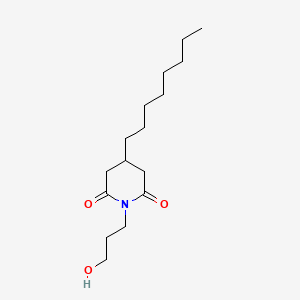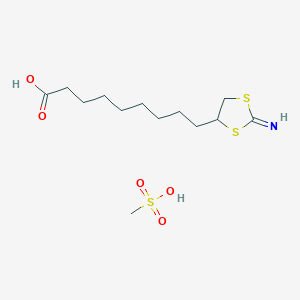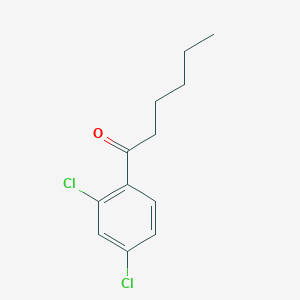![molecular formula C23H52O3Si2 B14584233 Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-75-1](/img/structure/B14584233.png)
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a unique combination of heptyl, methyl, and triethoxysilyl groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and industry. The presence of the triethoxysilyl group allows for attachment to silica surfaces, making it valuable for surface modification and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The reaction conditions often include the use of precious metal catalysts such as platinum or rhodium. The general reaction can be represented as follows:
[ \text{Heptyl-Methyl-Alkene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of fixed-bed reactors with supported catalysts can also be employed to enhance the reaction rate and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group is susceptible to hydrolysis, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the silicon-hydrogen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Oxidation: Oxidized silicon compounds.
Reduction: Reduced silicon compounds.
Applications De Recherche Scientifique
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silica materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomaterials for improved biocompatibility and functionality.
Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of the triethoxysilyl group with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with silica surfaces. This process enhances the adhesion and functionalization of the substrate. The heptyl and methyl groups contribute to the hydrophobicity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: An organosilicon compound with a similar triethoxysilyl group but lacks the heptyl and methyl groups.
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane: A similar compound with butyl groups instead of heptyl groups.
Uniqueness
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of heptyl groups, which provide enhanced hydrophobicity and stability compared to compounds with shorter alkyl chains. This makes it particularly valuable for applications requiring durable and water-resistant coatings.
Propriétés
Numéro CAS |
61210-75-1 |
|---|---|
Formule moléculaire |
C23H52O3Si2 |
Poids moléculaire |
432.8 g/mol |
Nom IUPAC |
diheptyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C23H52O3Si2/c1-7-12-14-16-18-20-27(6,21-19-17-15-13-8-2)22-23-28(24-9-3,25-10-4)26-11-5/h7-23H2,1-6H3 |
Clé InChI |
GELLFTCSJWLAEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[Si](C)(CCCCCCC)CC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



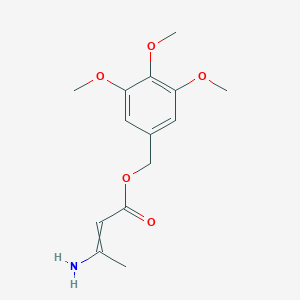
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
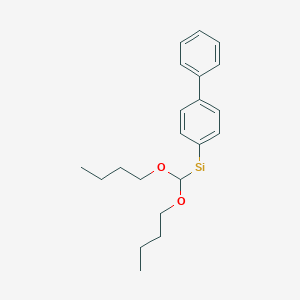
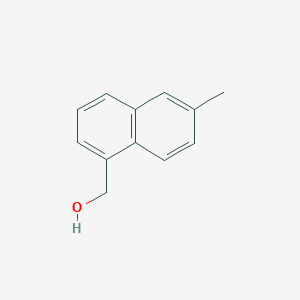
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

